molecular formula C18H15ClF3N3O3 B5161202 1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5161202
M. Wt: 413.8 g/mol
InChI Key: AGRBLPBRKYAICN-UHFFFAOYSA-N
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Description

  • Reagents: 2-nitro-4-(trifluoromethyl)phenyl chloride.
  • Reaction conditions: Conducted in a polar aprotic solvent like dimethylformamide (DMF) with a base to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions

  • Step 1: Synthesis of Piperazine Ring

    • Starting materials: Ethylenediamine and diethylene glycol.
    • Reaction conditions: High temperature and pressure in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.
    • Conditions: Acidic or basic medium, often at elevated temperatures.
    • Products: Oxidized derivatives, potentially altering the nitro group to a nitroso or hydroxylamine group.
  • Reduction:

    • Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Conditions: Mild to moderate temperatures, often in an inert atmosphere.
    • Products: Reduced forms, such as converting the nitro group to an amine.
  • Substitution:

    • Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
    • Conditions: Solvent choice and temperature vary based on the specific reaction.
    • Products: Substituted derivatives, potentially modifying the piperazine ring or aromatic groups.

Common Reagents and Conditions:

  • Solvents: DMF, dichloromethane, ethanol.
  • Catalysts: Palladium on carbon, triethylamine.
  • Temperature: Ranges from room temperature to reflux conditions.

Major Products:

  • Oxidized or reduced derivatives.
  • Substituted piperazine compounds.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and receptor binding.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Studied as a lead compound in drug development for various diseases.
  • Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Investigated for its potential use in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: May inhibit key enzymes involved in metabolic pathways.
  • Receptors: Potentially modulates receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

  • 1-(4-chlorobenzoyl)-4-phenylpiperazine:

    • Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and biological activity.
  • 1-(4-chlorobenzoyl)-4-[2-nitrophenyl]piperazine:

    • Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
  • 1-(4-chlorobenzoyl)-4-[4-(trifluoromethyl)phenyl]piperazine:

    • Lacks the nitro group, leading to different chemical behavior and potential uses.

Uniqueness: The presence of both nitro and trifluoromethyl groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-14-4-1-12(2-5-14)17(26)24-9-7-23(8-10-24)15-6-3-13(18(20,21)22)11-16(15)25(27)28/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBLPBRKYAICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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